molecular formula C7H11ClO2 B2435860 1-(2-Chloroethyl)cyclobutane-1-carboxylic acid CAS No. 1851605-02-1

1-(2-Chloroethyl)cyclobutane-1-carboxylic acid

Cat. No.: B2435860
CAS No.: 1851605-02-1
M. Wt: 162.61
InChI Key: SKJSTZNXLDPACL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloroethyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C7H11ClO2. It is characterized by a cyclobutane ring substituted with a 2-chloroethyl group and a carboxylic acid group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloroethyl)cyclobutane-1-carboxylic acid typically involves the cycloaddition of suitable precursors. One common method is the [2+2] cycloaddition reaction, which forms the cyclobutane ring. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions, followed by purification processes such as crystallization or distillation. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloroethyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.

    Cycloaddition Reactions: The cyclobutane ring can participate in further cycloaddition reactions to form more complex structures.

Common Reagents and Conditions:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted cyclobutane derivatives, while oxidation and reduction reactions modify the functional groups attached to the cyclobutane ring.

Scientific Research Applications

1-(2-Chloroethyl)cyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)cyclobutane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    Cyclobutane-1-carboxylic acid: Lacks the chloroethyl group, making it less reactive in substitution reactions.

    1-(2-Bromoethyl)cyclobutane-1-carboxylic acid: Similar structure but with a bromo group instead of a chloro group, which can affect its reactivity and biological activity.

    Cyclopropane-1-carboxylic acid: Smaller ring size, leading to different chemical and physical properties.

Properties

IUPAC Name

1-(2-chloroethyl)cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO2/c8-5-4-7(6(9)10)2-1-3-7/h1-5H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKJSTZNXLDPACL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CCCl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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